molecular formula C14H10O4 B097895 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid CAS No. 17112-91-3

5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid

Cat. No.: B097895
CAS No.: 17112-91-3
M. Wt: 242.23 g/mol
InChI Key: KWWOZAUJADMVLR-UHFFFAOYSA-N
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Description

Cefobis, also known as cefoperazone sodium, is a third-generation cephalosporin antibiotic. It is widely used for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Cefobis works by inhibiting bacterial cell wall synthesis, making it effective in treating various bacterial infections .

Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid are currently unknown . This compound is used for proteomics research , which suggests that it may interact with proteins or other biological molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefoperazone sodium involves the condensation of alpha-(4-ethyl-2,3-dioxo-1-piperazinocarbonylamino)-p-hydroxyphenylacetic acid with 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. This reaction is facilitated by ethyl chlorocarbonate and N,O-bis(trimethylsilyl)acetamide in acetonitrile .

Industrial Production Methods: Industrial production of cefoperazone sodium typically involves large-scale synthesis using similar reaction conditions as described above. The process includes crystallization steps to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Cefobis undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Cefobis has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Cefobis: Cefobis is unique due to its high activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It also has a relatively long half-life, allowing for less frequent dosing compared to some other cephalosporins .

Properties

IUPAC Name

5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-7-12(14(16)17)10-6-11(15)8-4-2-3-5-9(8)13(10)18-7/h2-6,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOZAUJADMVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383122
Record name 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17112-91-3
Record name 5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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